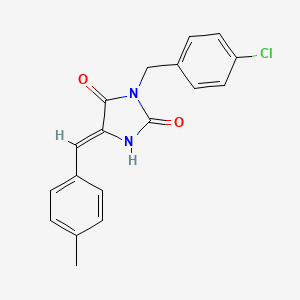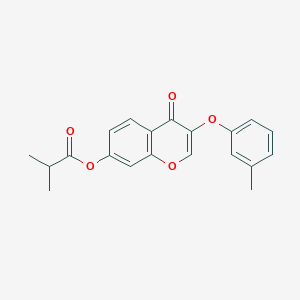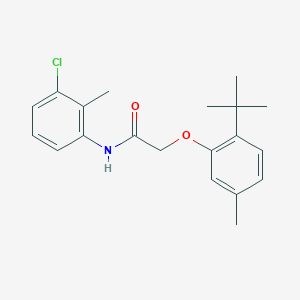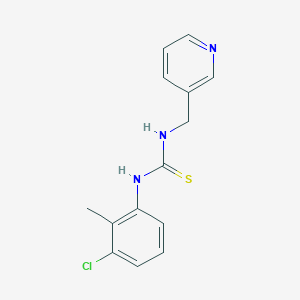![molecular formula C21H26N4O3 B5570609 5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5570609.png)
5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine derivatives are a class of compounds with significant pharmacological interest due to their diverse chemical properties and potential therapeutic applications. The specific compound appears to be a complex piperazine derivative, indicating a likely interest in its chemical and physical properties, synthesis, and potential applications in fields such as medicinal chemistry.
Synthesis Analysis
Research into similar compounds, such as derivatives of 2-methoxyphenyl piperazine, involves detailed synthesis pathways that include the use of various starting materials and reaction conditions tailored to introduce specific functional groups into the piperazine scaffold (Revathi K. Raghupathi et al., 1991).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy, providing detailed insights into their geometric configuration and the nature of their chemical bonds. For instance, the structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related compound, was achieved through such techniques, highlighting the importance of molecular symmetry and intermolecular interactions (Shusheng Zhang et al., 2007).
科学的研究の応用
Serotonin Antagonist Properties
- The compound has been identified as a potent 5-HT1A serotonin antagonist, with research indicating its high affinity for 5-HT1A sites and potential as a selective agent for these receptors. Studies have focused on its structure-affinity relationship, aiming to enhance its selectivity by modifying its chemical structure (Raghupathi et al., 1991).
Anti-Inflammatory and Analgesic Applications
- Research has explored the synthesis of novel compounds derived from this chemical structure, focusing on their potential as anti-inflammatory and analgesic agents. These studies have revealed that certain derivatives exhibit significant inhibitory activity on COX-2 selectivity and possess analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Antimicrobial Activities
- The compound's derivatives have been synthesized and screened for their antimicrobial activities. Some of these derivatives were found to have good or moderate activities against various microorganisms, suggesting potential applications in antimicrobial therapies (Bektaş et al., 2010).
HIV-1 Reverse Transcriptase Inhibitors
- In the context of HIV research, analogues of this compound have been evaluated for their inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, demonstrating significant potency. This research is pivotal in the search for novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Imaging and PET Studies
- This compound has also been used in brain imaging studies, particularly in positron emission tomography (PET). It has been a key component in developing radiolabeled antagonists for studying 5-HT1A receptors, contributing significantly to neuroimaging research and our understanding of the serotonergic neurotransmission (Plenevaux et al., 2000).
特性
IUPAC Name |
5-butyl-1-(2-methoxyphenyl)-4-(4-methylpyrimidine-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-4-5-8-16-12-25(18-9-6-7-10-19(18)28-3)20(26)13-24(16)21(27)17-11-22-14-23-15(17)2/h6-7,9-11,14,16H,4-5,8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVQINZRLJWMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CN=CN=C2C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)


![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)
![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)


![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)

